molecular formula C15H20O3 B12934047 3-(3,5-Dimethoxyphenyl)cycloheptan-1-one

3-(3,5-Dimethoxyphenyl)cycloheptan-1-one

Cat. No.: B12934047
M. Wt: 248.32 g/mol
InChI Key: QBXMAKAKMTYYLA-UHFFFAOYSA-N
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Description

3-(3,5-Dimethoxyphenyl)cycloheptan-1-one is an organic compound with the molecular formula C15H20O3 It is a derivative of cycloheptanone, featuring a 3,5-dimethoxyphenyl group attached to the cycloheptanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)cycloheptan-1-one typically involves the reaction of 3,5-dimethoxybenzaldehyde with cycloheptanone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)cycloheptan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3,5-Dimethoxyphenyl)cycloheptan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Dimethoxyphenyl)cycloheptan-1-one is unique due to its cycloheptanone ring structure, which imparts distinct chemical and biological properties compared to its linear or aromatic counterparts. Its ability to modulate gene expression and induce apoptosis through ROS generation sets it apart from similar compounds.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

3-(3,5-dimethoxyphenyl)cycloheptan-1-one

InChI

InChI=1S/C15H20O3/c1-17-14-8-12(9-15(10-14)18-2)11-5-3-4-6-13(16)7-11/h8-11H,3-7H2,1-2H3

InChI Key

QBXMAKAKMTYYLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2CCCCC(=O)C2)OC

Origin of Product

United States

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